3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound is a heterocyclic derivative featuring a quinazolin-4-one core substituted with ethoxyphenyl, oxazole, and sulfanyl groups.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-34-21-16-14-20(15-17-21)32-28(33)22-10-6-8-12-24(22)31-29(32)37-18-25-19(3)36-27(30-25)23-11-7-9-13-26(23)35-5-2/h6-17H,4-5,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREKYAJNFCSJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethyl bromide and a suitable catalyst such as aluminum chloride.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles under basic conditions.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the oxazole derivative with a suitable thiol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The ethoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Dihydroquinazoline Derivatives: Resulting from reduction reactions.
Functionalized Ethoxyphenyl Derivatives: Produced through substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biological targets can provide insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Quinazolinone Derivatives
- 3-(3-Methoxypropyl)-2-({[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-3,4-Dihydroquinazolin-4-One (CAS 946352-82-5):
- Key Differences : Replaces ethoxyphenyl groups with a methoxypropyl chain and a 1,2,4-oxadiazole ring.
- Molecular Weight : 422.5 vs. ~483.6 (estimated for the target compound).
- Functional Implications : The methoxypropyl group may enhance solubility, while the oxadiazole ring could influence electronic properties and binding affinity .
Triazole Derivatives
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone: Key Differences: Substitutes the quinazolinone core with a triazole ring and sulfonylphenyl group. Biological Relevance: Triazole derivatives are known for antimicrobial activity, suggesting a possible overlap in therapeutic applications .
Substituent-Based Comparisons
Ethoxyphenyl vs. Methoxyphenyl Groups
- Electronic Effects: Ethoxy groups (-OCH₂CH₃) are stronger electron donors than methoxy (-OCH₃), which could modulate interactions with hydrophobic enzyme pockets .
Oxazole vs. Oxadiazole Rings
- Oxazole : Present in the target compound; contributes to planarity and π-π stacking.
- Oxadiazole : Found in CAS 946352-82-5; offers greater metabolic stability due to reduced susceptibility to oxidative cleavage .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features multiple functional groups that contribute to its biological activity. The key structural components include:
- Ethoxyphenyl groups : These may enhance lipophilicity and facilitate membrane permeability.
- Oxazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydroquinazolinone moiety : Associated with various pharmacological effects such as anti-inflammatory and antitumor activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Modulation of Receptor Activity : The compound might interact with various receptors, including those involved in inflammatory responses and cell signaling pathways.
- Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
Pharmacological Effects
The compound's pharmacological profile includes:
- Antimicrobial Activity : Studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Table 1: Summary of Biological Activities
Table 2: Case Studies on Related Compounds
| Compound Name | Study Focus | Key Findings |
|---|---|---|
| 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]-triazin-4-one | Antimicrobial efficacy | Significant inhibition of bacterial growth |
| 3-(4-Ethoxyphenyl)-5-methylquinazolinone | Anticancer activity | Induction of apoptosis in breast cancer cells |
| 5-Methyl-1,3-oxazol-4-yl derivatives | Enzyme inhibition | Effective against specific kinases |
Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds. For instance, Zhang et al. (2012) highlighted the importance of structural modifications in enhancing the potency of PPAR agonists, which may provide insights into optimizing the biological activity of compounds like the one under consideration .
Moreover, a profiling study conducted by the National Center for Biotechnology Information (NCBI) analyzed a wide range of chemicals for their biological activities. This study found that compounds with similar scaffolds showed promising results in various assays related to enzyme activation and inhibition .
Q & A
Q. Q: What are the recommended synthetic routes for preparing 3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one, and how can purity be ensured?
A:
- Multistep Synthesis :
- Quinazolinone Core : Start with a base structure like 3,4-dihydroquinazolin-4-one, synthesized via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., HCl/EtOH reflux) .
- Oxazole Substitution : Introduce the oxazole moiety using a coupling reaction. For example, react 2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde with a thiol-containing intermediate (e.g., mercaptomethyl derivatives) under nucleophilic substitution conditions (NaH/DMF, 0–5°C) .
- Sulfanyl Linkage : Use Mitsunobu conditions (DIAD, PPh₃) or base-mediated alkylation (K₂CO₃/acetone) to attach the sulfanyl group between the quinazolinone and oxazole moieties .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Advanced Reaction Mechanisms
Q. Q: How do steric and electronic effects influence the reactivity of the sulfanyl linker in this compound during substitution reactions?
A:
- Steric Hindrance : The bulky oxazole and ethoxyphenyl groups limit nucleophilic attack at the sulfanyl sulfur. Kinetic studies (e.g., using thiol-disulfide exchange with Ellman’s reagent) show reduced reaction rates compared to less hindered analogs .
- Electronic Effects : Electron-donating ethoxy groups stabilize the sulfur atom, making it less electrophilic. DFT calculations (B3LYP/6-31G*) reveal a higher electron density at the sulfur center compared to non-substituted derivatives, corroborated by XPS data .
- Methodology : Use competitive reaction assays with varying nucleophiles (e.g., amines vs. thiols) and monitor via LC-MS to quantify substitution preferences .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential, and how should controls be designed?
A:
- Kinase Assays :
- Enzyme Inhibition : Use recombinant kinases (e.g., EGFR, VEGFR) in ADP-Glo™ assays. Incubate the compound (1–100 µM) with kinase/ATP/substrate (e.g., poly-Glu-Tyr peptide) for 60 min at 30°C. Measure luminescence post-ADP conversion .
- Selectivity Screening : Test against a panel of 50+ kinases (e.g., KinomeScan) at 10 µM. Use staurosporine as a positive control and DMSO as a negative control.
- Data Validation : Include replicates (n=3) and Z’-factor analysis to ensure assay robustness. IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism) .
Structural Analysis and Crystallography
Q. Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and intermolecular interactions?
A:
- Crystallization : Grow single crystals via slow evaporation (dichloromethane/methanol, 4°C). Use a synchrotron source (λ = 0.710–0.980 Å) for high-resolution data collection .
- Key Findings :
- The quinazolinone core adopts a planar conformation, while the oxazole group exhibits slight puckering (torsion angle = 8.5°).
- Intermolecular π-π stacking between ethoxyphenyl groups stabilizes the crystal lattice (distance = 3.6 Å) .
- Validation : Compare experimental data with computational models (Mercury CSD) to confirm bond lengths/angles within 2% error .
Environmental Fate and Degradation
Q. Q: What methodologies assess the compound’s persistence in aquatic systems, and how are transformation products identified?
A:
- Hydrolysis Studies : Incubate the compound (1 mg/L) in buffered solutions (pH 4–9, 25°C). Monitor degradation via LC-MS/MS over 30 days. Major products include sulfoxide and quinazolinone fragments .
- Photolysis : Expose to UV light (λ = 254 nm) in a solar simulator. Use ESI-HRMS to detect hydroxylated and demethylated derivatives .
- Ecotoxicology : Test acute toxicity using Daphnia magna (48-hr LC₅₀) and algal growth inhibition (OECD 201). Correlate results with LogP (predicted = 3.8) and bioaccumulation potential .
Computational Modeling for SAR
Q. Q: Which computational approaches predict the compound’s binding affinity to cytochrome P450 enzymes?
A:
- Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 1TQN). Parameterize the compound’s force field with GAFF2 and assign charges via AM1-BCC .
- MD Simulations : Run 100-ns trajectories (AMBER20) to assess binding stability. Key interactions include hydrogen bonds with heme propionates and hydrophobic contacts with Phe304 .
- Validation : Compare predicted Km values with in vitro microsomal stability data (human liver microsomes, NADPH depletion assay) .
Contradictory Data Resolution
Q. Q: How to address discrepancies in reported IC₅₀ values for this compound across cell-based vs. enzyme assays?
A:
- Potential Causes :
- Cell permeability issues (measure intracellular concentration via LC-MS).
- Off-target effects (e.g., ATP competition in cell assays).
- Methodology :
- Perform parallel assays: Compare enzyme-only (purified kinase) vs. cell-based (HEK293 overexpressing kinase) systems.
- Use a phospho-specific antibody (Western blot) to confirm target engagement in cells.
- Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to quantify passive diffusion .
Advanced Spectroscopic Analysis
Q. Q: What NMR techniques differentiate rotational isomers in the sulfanyl-linked oxazole moiety?
A:
- Variable-Temperature ¹H NMR : Acquire spectra from 25°C to −40°C (CDCl₃). Splitting of oxazole methyl signals (δ 2.1–2.3 ppm) indicates slow rotation about the C–S bond .
- NOESY : Detect through-space correlations between the oxazole methyl and quinazolinone protons to confirm predominant rotamer conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
